molecular formula C8H7BrN2O4 B14900670 Ethyl 6-bromo-5-nitronicotinate

Ethyl 6-bromo-5-nitronicotinate

Cat. No.: B14900670
M. Wt: 275.06 g/mol
InChI Key: LCSHESOCQVAJPZ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-nitronicotinate is an organic compound with the molecular formula C8H7BrN2O4 It is a derivative of nicotinic acid, featuring both bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-5-nitronicotinate typically involves the bromination and nitration of nicotinic acid derivatives. One common method includes the bromination of ethyl nicotinate followed by nitration under controlled conditions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and nitric acid for nitration .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-5-nitronicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 6-bromo-5-nitronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-nitronicotinate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The bromine and nitro groups play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7BrN2O4

Molecular Weight

275.06 g/mol

IUPAC Name

ethyl 6-bromo-5-nitropyridine-3-carboxylate

InChI

InChI=1S/C8H7BrN2O4/c1-2-15-8(12)5-3-6(11(13)14)7(9)10-4-5/h3-4H,2H2,1H3

InChI Key

LCSHESOCQVAJPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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